Solubility profile of D-Norleucine tert-butyl ester in organic solvents
Solubility profile of D-Norleucine tert-butyl ester in organic solvents
An In-depth Technical Guide to the Solubility Profile of D-Norleucine tert-butyl ester in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: The Crucial Role of Solubility in Process Chemistry and Drug Development
In the landscape of chemical synthesis and pharmaceutical development, understanding the solubility of a molecule is not merely a preliminary checkbox; it is a cornerstone of process optimization, formulation design, and ultimately, therapeutic success. D-Norleucine tert-butyl ester, a chiral building block frequently utilized in the synthesis of peptides and other complex organic molecules, presents a unique solubility challenge. Its structure is a hybrid of polar and non-polar moieties: a free amino group, a linear alkyl side chain, and a bulky, lipophilic tert-butyl ester protecting group. This amphipathic nature dictates its behavior in various media, making a comprehensive solubility profile an indispensable tool for the modern researcher.
This guide moves beyond a simple tabulation of data. It aims to provide a mechanistic understanding of why D-Norleucine tert-butyl ester exhibits specific solubility characteristics. By grounding our discussion in the principles of molecular polarity and intermolecular forces, we will construct a predictive framework for its behavior. We will further establish a robust, reliable methodology for experimentally determining this profile, ensuring that researchers can validate these principles in their own laboratories. The insights herein are designed to empower scientists to make informed decisions, minimizing trial-and-error and accelerating the development timeline from lab-scale synthesis to pilot-plant production.
Molecular Structure Analysis: The Key to Predicting Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like"[1]. This adage is a simplified expression of the complex intermolecular forces at play: van der Waals forces, dipole-dipole interactions, and hydrogen bonding. The structure of D-Norleucine tert-butyl ester provides clear indicators of how it will interact with its environment.
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The Amino Group (-NH₂): This is a polar, hydrophilic functional group capable of acting as a hydrogen bond donor. It will seek to interact with polar solvents, particularly those that are also hydrogen bond acceptors (e.g., alcohols, water) or can engage in strong dipole-dipole interactions.
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The n-Butyl Side Chain (-CH₂CH₂CH₂CH₃): This linear four-carbon chain is distinctly non-polar and hydrophobic. It contributes to the molecule's affinity for non-polar or moderately polar organic solvents through London dispersion forces.
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The tert-Butyl Ester Group (-C(=O)OC(CH₃)₃): This is a sterically bulky and highly non-polar (lipophilic) group. The ester carbonyl provides a hydrogen bond acceptor site, but the large tert-butyl group dominates, significantly increasing the molecule's overall non-polar character and limiting its solubility in highly polar, aqueous environments.
Collectively, these features render D-Norleucine tert-butyl ester a molecule with moderate overall polarity. Its solubility will be a delicate balance between the polar amino group's affinity for polar solvents and the non-polar groups' affinity for non-polar solvents.
Methodology for Thermodynamic Solubility Determination: The Shake-Flask Method
To generate a reliable and reproducible solubility profile, a standardized methodology is critical. The shake-flask method, as proposed by Higuchi and Connors, is the gold-standard technique for determining thermodynamic equilibrium solubility[2]. It is a robust protocol that, when executed correctly, provides a self-validating measure of the true saturation point of a compound in a given solvent at a specific temperature.
Experimental Protocol: Shake-Flask Solubility Determination
Objective: To determine the equilibrium solubility of D-Norleucine tert-butyl ester in a panel of selected organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
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D-Norleucine tert-butyl ester (solid)
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Selected organic solvents (HPLC grade)
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Scintillation vials or flasks with screw caps
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Orbital shaker with temperature control
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Analytical balance
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Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
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High-Performance Liquid Chromatography (HPLC) system with a UV detector[3]
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Volumetric flasks and pipettes
Procedure:
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Preparation of Solvent Vials: For each selected solvent, label three separate 20 mL glass vials.
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Addition of Compound: Add an excess amount of solid D-Norleucine tert-butyl ester to each vial. An amount that is visibly in excess of what is expected to dissolve is crucial to ensure a saturated solution is in equilibrium with the solid phase[2].
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Solvent Addition: Accurately dispense a precise volume (e.g., 5.0 mL) of the respective organic solvent into each vial.
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Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for a sufficient period. For many compounds, 24 to 72 hours is required to reach thermodynamic equilibrium[2]. A preliminary time-to-equilibrium study is recommended.
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Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for at least 2 hours to let the excess solid settle.
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Sample Extraction: Carefully withdraw an aliquot of the supernatant using a glass syringe. Avoid disturbing the solid material at the bottom.
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Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, labeled vial. This step is critical to remove any undissolved micro-particulates.
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Dilution: Accurately perform a serial dilution of the clear filtrate with the same solvent to bring the concentration into the linear range of the analytical method.
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Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of D-Norleucine tert-butyl ester is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound[4].
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Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factors. The final solubility is reported as the average of the three replicate measurements.
Workflow for Shake-Flask Solubility Determination
Caption: Thermodynamic solubility determination via the Shake-Flask method.
Alternative High-Throughput Screening: Kinetic Solubility by Nephelometry
For early-stage discovery and process development where rapid screening of many solvents is needed, determining kinetic solubility can be highly efficient. Laser nephelometry measures the light scattered by undissolved particles in a solution[5]. The point at which a compound, typically introduced from a DMSO stock solution, begins to precipitate upon addition to a solvent is measured as an increase in turbidity[6][7]. This provides a rapid, albeit often overestimated, measure of solubility compared to the thermodynamic equilibrium value[8].
Workflow for Kinetic Solubility by Nephelometry
Caption: High-throughput kinetic solubility screening using nephelometry.
Anticipated Solubility Profile of D-Norleucine tert-butyl ester
Based on the molecular structure and established principles of solubility, the following table presents a predicted solubility profile for D-Norleucine tert-butyl ester across a range of common organic solvents at 25 °C. This serves as a scientifically-grounded hypothesis that can be confirmed using the methodologies described above.
| Solvent Class | Solvent Name | Dielectric Constant (ε) | Predicted Solubility (mg/mL) | Qualitative Assessment |
| Non-Polar | n-Hexane | 1.9 | < 1 | Poorly Soluble |
| Toluene | 2.4 | 10 - 30 | Sparingly Soluble | |
| Polar Aprotic | Diethyl Ether | 4.3 | 50 - 100 | Soluble |
| Ethyl Acetate | 6.0 | > 200 | Freely Soluble | |
| Tetrahydrofuran (THF) | 7.5 | > 200 | Freely Soluble | |
| Dichloromethane (DCM) | 9.1 | > 200 | Freely Soluble | |
| Acetonitrile (ACN) | 37.5 | 50 - 100 | Soluble | |
| Dimethylformamide (DMF) | 38.3 | > 200 | Freely Soluble | |
| Polar Protic | Isopropanol | 19.9 | 100 - 200 | Soluble |
| Ethanol | 24.5 | 50 - 100 | Soluble | |
| Methanol | 32.7 | 30 - 50 | Sparingly Soluble | |
| Water | 80.1 | < 0.1 | Insoluble |
Discussion and Mechanistic Interpretation
The predicted profile reveals a clear trend that directly correlates with the molecule's structure.
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High Solubility in Moderately Polar Aprotic Solvents: D-Norleucine tert-butyl ester is expected to be most soluble in solvents like DCM, THF, and Ethyl Acetate. These solvents have a moderate dielectric constant and can effectively solvate both the non-polar alkyl chain and the bulky tert-butyl group via dispersion forces, while also interacting favorably with the polar amino and ester groups through dipole-dipole interactions.
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Poor Solubility in Non-Polar Solvents: In a highly non-polar solvent like hexane, the energy required to break the intermolecular interactions (hydrogen bonds and dipole interactions) between the D-Norleucine tert-butyl ester molecules is not sufficiently compensated by the weak dispersion forces formed with the solvent. This results in poor solubility.
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Variable Solubility in Polar Protic Solvents: The solubility in alcohols decreases as the solvent becomes more polar (Isopropanol > Ethanol > Methanol). While these solvents can hydrogen bond with the amino group, their strong self-association into hydrogen-bonded networks makes it energetically costly to create a cavity to accommodate the large, non-polar tert-butyl and n-butyl groups. This effect is most pronounced in water, where the hydrophobic effect drives the insoluble ester out of the solution.
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The Case of Highly Polar Aprotic Solvents: While highly polar, solvents like DMF are excellent solvents due to their strong dipole moment and ability to act as hydrogen bond acceptors, effectively solvating the polar part of the molecule. Acetonitrile, despite its high polarity, is a poorer hydrogen bond acceptor and is less effective at solvating the non-polar moieties, leading to more moderate solubility.
Practical Implications for Researchers
A well-defined solubility profile is actionable intelligence for the laboratory scientist:
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Reaction Chemistry: For synthetic transformations involving D-Norleucine tert-butyl ester, solvents like DCM or THF would be excellent initial choices to ensure all reactants remain in a single phase.
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Purification: The low solubility in hexane suggests it could be an effective anti-solvent for precipitation or crystallization. A mixed-solvent system, such as Ethyl Acetate/Hexane, would likely be a good choice for purification via column chromatography.
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Formulation: In drug development, this profile is critical. For a potential therapeutic agent containing this building block, the poor aqueous solubility would immediately signal the need for formulation strategies such as co-solvents, surfactants, or conversion to a more soluble salt form.[8]
References
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.
- A fully automated kinetic solubility screen in 384-well plate format using nephelometry. (n.d.). BMG LABTECH.
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.
- A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. (2000, March 10).
- Cole, T., & Fortaner Torrent, S. (2023). Solubility Determination of Chemicals by Nephelometry.
- What is Nephelometry: Meaning & Examples. (n.d.). BMG LABTECH.
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31).
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
- Shake-Flask Solubility Assay. (n.d.). Enamine.
- Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder.
- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
- D-Norleucine, N(O,S)-ethoxycarbonyl, (S)-(+)-3-methyl-2-butyl ester. (n.d.). Cheméo.
- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). City University of New York.
- Solubility of Organic Compounds. (2023, August 31). University of Calgary.
- Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. (2023, November 10).
- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). MIT Open Access Articles.
- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). University of Rhode Island.
- Enzyme-assisted Preparation of D-tert.Leucine. (n.d.).
- Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. (2023, November 23). PubMed.
- How are non polar amino acids soluble in polar solvents ? Isn't it that like dissolves like ? (2020, April 20). Reddit.
- Norleucine, D-(-)-. (n.d.). PubChem.
- L-Norleucine tert-butyl ester 95%. (n.d.). AChemBlock.
- Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggreg
- Analytical Method for 18 Amino Acids. (2025, January 21).
- Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. (2021, June 15). Frontiers.
- D-Leucine tert-Butyl Ester Hydrochloride. (n.d.). TCI Chemicals.
- A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry.
- tert-Butyl Esters. (n.d.). Organic Chemistry Portal.
- D-Leucine tert-butyl ester hydrochloride. (n.d.). Chem-Impex.
- Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. (2023, November 10). PMC.
- A Researcher's Guide to Confirming the Stereochemical Purity of Boc-D-norleucine. (n.d.). BenchChem.
- Instrument Considerations for Successful Adaptation of Amino Acid Analysis Methods which Utilize Pre-Column Derivatization. (n.d.).
- Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). College of Saint Benedict and Saint John's University.
